2-Ethyl-5-ethynylthiophene
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Overview
Description
2-Ethyl-5-ethynylthiophene is a heterocyclic compound with the molecular formula C8H8S It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-ethynylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-ethyl-5-iodothiophene with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-ethynylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Ethyl-5-ethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-5-ethynylthiophene has several applications in scientific research:
Material Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Medicinal Chemistry: The compound serves as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-ethynylthiophene depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, which are crucial for binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethylthiophene: Lacks the ethynyl group, leading to different chemical reactivity.
5-Ethynylthiophene: Similar structure but without the ethyl group, affecting its physical and chemical properties.
2-Methyl-5-ethynylthiophene: Contains a methyl group instead of an ethyl group, influencing its steric and electronic properties.
Uniqueness
2-Ethyl-5-ethynylthiophene is unique due to the presence of both ethyl and ethynyl groups, which impart distinct electronic and steric characteristics. These features make it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
2-ethyl-5-ethynylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-3-7-5-6-8(4-2)9-7/h1,5-6H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZGTTVMFZIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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